molecular formula C17H28N4O B6789585 3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one

3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one

Cat. No.: B6789585
M. Wt: 304.4 g/mol
InChI Key: UEMLAQVZANBGQY-UHFFFAOYSA-N
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Description

3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is a complex organic compound featuring a pyrazole ring substituted with a cyclohexyl and a methyl group, linked to a pyrrolidinone moiety through a propan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the 1-cyclohexyl-5-methylpyrazole core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions. This intermediate is then reacted with 3-chloropropan-2-ylamine to introduce the amino group, followed by coupling with 2-pyrrolidinone under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce alcohols from the pyrrolidinone carbonyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The pyrazole ring is a known pharmacophore, and modifications to this structure can lead to compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is largely dependent on its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-methylpyrazole: Lacks the amino and pyrrolidinone groups, making it less versatile in synthetic applications.

    3-Aminopyrazole: A simpler structure that serves as a precursor for more complex pyrazole derivatives.

    2-Pyrrolidinone: A common lactam used in various synthetic applications but lacks the pyrazole moiety.

Uniqueness

3-[(1-Cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is unique due to its combination of a pyrazole ring with a cyclohexyl and methyl group, an amino linkage, and a pyrrolidinone moiety

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-[(1-cyclohexyl-5-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-12(2)20-10-9-15(17(20)22)18-16-11-13(3)21(19-16)14-7-5-4-6-8-14/h11-12,14-15H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMLAQVZANBGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2)NC3CCN(C3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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